molecular formula C14H12N2 B10844485 5-(2-(2,5-Dimethylphenyl)ethynyl)pyrimidine

5-(2-(2,5-Dimethylphenyl)ethynyl)pyrimidine

Cat. No.: B10844485
M. Wt: 208.26 g/mol
InChI Key: XOIZHMAWDAZINA-UHFFFAOYSA-N
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Description

5-(2-(2,5-dimethylphenyl)ethynyl)pyrimidine is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a pyrimidine ring substituted with a 2-(2,5-dimethylphenyl)ethynyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-(2,5-dimethylphenyl)ethynyl)pyrimidine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a palladium catalyst, a base, and a solvent such as toluene or ethanol. The reaction conditions are generally mild, and the process is known for its high efficiency and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Industrial production methods also focus on minimizing waste and improving the overall sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

5-(2-(2,5-dimethylphenyl)ethynyl)pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace a leaving group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonium acetate in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrimidine derivatives.

Scientific Research Applications

5-(2-(2,5-dimethylphenyl)ethynyl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5-(2-(2,5-dimethylphenyl)ethynyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to changes in cell function and behavior.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(2-(2,5-dimethylphenyl)ethynyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethynyl group provides a site for further functionalization, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C14H12N2

Molecular Weight

208.26 g/mol

IUPAC Name

5-[2-(2,5-dimethylphenyl)ethynyl]pyrimidine

InChI

InChI=1S/C14H12N2/c1-11-3-4-12(2)14(7-11)6-5-13-8-15-10-16-9-13/h3-4,7-10H,1-2H3

InChI Key

XOIZHMAWDAZINA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C#CC2=CN=CN=C2

Origin of Product

United States

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